5-Amino-2-methylbenzene-1-sulfonyl fluoride chemical properties
5-Amino-2-methylbenzene-1-sulfonyl fluoride chemical properties
SuFEx-Enabled Covalent Warhead & Building Block
CAS Registry Number: 445-06-7 Molecular Formula: C₇H₈FNO₂S Molecular Weight: 189.21 g/mol Primary Application: Covalent Drug Discovery, Proteome Profiling, SuFEx Click Chemistry
Executive Summary
5-Amino-2-methylbenzene-1-sulfonyl fluoride is a specialized bifunctional building block designed for Targeted Covalent Inhibitor (TCI) development. It features two orthogonal reactive centers: a primary aniline amine for ligand attachment and a sulfonyl fluoride (SO₂F) "warhead" for covalent protein modification.
Unlike traditional sulfonyl chlorides, the sulfonyl fluoride moiety exhibits "sleeping beauty" reactivity—it remains stable in aqueous physiological environments (plasma/buffer) but reacts rapidly with specific nucleophilic residues (Tyr, Lys, Ser, His) within protein binding pockets. This guide details the chemical properties, synthesis protocols, and application strategies for leveraging this scaffold in medicinal chemistry.[1][2]
Chemical Identity & Structural Analysis
Structural Architecture
The molecule is built on a p-toluidine core (amino group para to methyl) with a sulfonyl fluoride group ortho to the methyl substituent.
| Feature | Chemical Function | Strategic Utility in Drug Design |
| Sulfonyl Fluoride (C1) | Electrophile (SuFEx Warhead) | Forms stable covalent bonds (sulfonamides/sulfonates) with protein residues. Resistant to hydrolysis compared to sulfonyl chlorides. |
| Methyl Group (C2) | Steric/Electronic Modulator | Provides steric bulk ortho to the warhead, potentially tuning reactivity and preventing metabolic hydrolysis. |
| Amino Group (C5) | Nucleophile (Attachment Point) | Allows amide coupling to a specific ligand (drug scaffold) without affecting the warhead. |
Electronic Environment
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Warhead Activation: The sulfonyl fluoride is an electron-withdrawing group (EWG). However, its reactivity is tempered by the electron-donating methyl group (ortho) and the amino group (meta). This balance is critical; it ensures the warhead is not hyper-reactive (which causes off-target toxicity) but sufficiently reactive when positioned near a target nucleophile (proximity-induced reactivity).
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Orthogonality: The distinct reactivity profiles of the amine (nucleophilic attack on acyl chlorides/acids) and the sulfonyl fluoride (SuFEx exchange) allow for selective functionalization.
Synthesis & Manufacturing
The synthesis of 5-Amino-2-methylbenzene-1-sulfonyl fluoride requires a sequence that preserves the latent reactivity of the S(VI)-F bond while unmasking the amine.
Validated Synthetic Route
The standard industrial route proceeds from 2-methyl-5-nitrobenzenesulfonyl chloride.
Step 1: Fluorination (Chloride-Fluoride Exchange)
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Reagents: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF).
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Solvent: Acetonitrile/Water or dry Acetonitrile with 18-crown-6.
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Mechanism: Nucleophilic substitution at Sulfur(VI).
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Protocol Insight: KHF₂ is preferred for its higher solubility and reactivity in aqueous mixtures. The resulting sulfonyl fluoride is significantly more stable than the starting chloride.
Step 2: Nitro Reduction
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Reagents: H₂/Pd-C or Fe/NH₄Cl.
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Critical Selectivity: Sulfonyl fluorides are resistant to reduction under standard hydrogenation conditions that would typically reduce sulfonyl chlorides to thiols or sulfinic acids. This unique stability allows the reduction of the nitro group to the aniline in the presence of the SO₂F warhead.
Synthesis Workflow Diagram
Caption: Chemo-selective synthesis preserving the sulfonyl fluoride warhead during nitro reduction.
Reactivity Profile & Experimental Protocols
The "Sleeping Beauty" Reactivity (SuFEx)
Unlike acrylamides (which target Cysteine) or sulfonyl chlorides (which hydrolyze rapidly), aryl sulfonyl fluorides are kinetically stable. They do not react indiscriminately with water or plasma nucleophiles.
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Activation: Reaction occurs only when the fluoride is activated by:
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Proximity: Binding of the ligand places the SO₂F in perfect alignment with a protein nucleophile (Lysine ε-NH₂, Tyrosine OH, Serine OH).
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Environment: The protein pocket stabilizes the transition state (often via H-bonding to the sulfonyl oxygens), facilitating fluoride departure.
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Protocol: Amide Coupling (Ligand Attachment)
To attach this building block to a carboxylic acid-containing drug scaffold:
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Activation: Dissolve the Ligand-COOH (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 min.
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Coupling: Add 5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.0 equiv).
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Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
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Workup: Dilute with EtOAc, wash with NaHCO₃ and Brine.
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Note: The SO₂F group is stable to weak bases (DIPEA, NaHCO₃) and standard aqueous workups. Avoid strong hydroxides (NaOH) or alkoxides, which may hydrolyze the fluoride.
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Protocol: SuFEx Chemical Biology Screening
To test covalent binding to a target protein:
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Incubation: Incubate the protein (1 µM) with the probe (10–100 µM) in PBS (pH 7.4) at 37°C for 1–24 hours.
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Analysis: Analyze by Intact Protein Mass Spectrometry.
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Positive Result: A mass shift of +169.19 Da (Probe MW minus HF) indicates covalent modification.
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Observation: Look for time-dependent accumulation of the adduct.
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Applications in Drug Discovery
Targeted Covalent Inhibitors (TCIs)
This scaffold is ideal for targeting proteins that lack an accessible Cysteine residue (the traditional target for covalent drugs).
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Target Residues: Lysine (forming sulfonamide), Tyrosine (forming sulfonate), and Serine.
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Mechanism: The ligand domain drives reversible binding (
), positioning the warhead for the irreversible step ( ).
Activity-Based Protein Profiling (ABPP)
Researchers use this molecule to synthesize "scout probes." By attaching a biotin or fluorophore handle to the amine, the sulfonyl fluoride can label the "reactive proteome"—identifying which proteins have accessible nucleophilic pockets.
Reactivity Logic Diagram
Caption: Orthogonal reactivity allows ligand attachment before "warhead" activation.
Safety & Handling
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Fluoride Release: Upon reaction with proteins or hydrolysis, the molecule releases Fluoride ions (F⁻). While the quantity in biological assays is negligible, bulk synthesis requires standard fluoride safety protocols.
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Stability: Store solid at 4°C or -20°C under inert atmosphere. Solutions in DMSO are generally stable for weeks at room temperature if kept dry.
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Toxicity: As an alkylating agent precursor, handle with gloves and in a fume hood. Avoid inhalation.
References
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Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
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Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
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Enamine Ltd. (2025). "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles." Enamine Technical Library. Link
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Ma, X. J., et al. (2009).[3] "Crystal structure of 5-amino-2-methylbenzenesulfonamide precursors." Acta Crystallographica Section E. Link
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Otava Chemicals. (2024). "SuFEx Handle Fragment Library Design." Otava Scientific Resources. Link
